[(2R)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
[(2R)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is an organic compound with a complex structure It is a derivative of phosphatidylcholine, a class of phospholipids that are a major component of biological membranes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps. One common method includes the reaction of 2-chloroethyl phosphate with 2,3-dihydroxypropyl trityl ether to form an intermediate. This intermediate is then reacted with trimethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(2R)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.
Scientific Research Applications
[(2R)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phospholipid behavior.
Biology: Investigated for its role in cell membrane structure and function.
Industry: Utilized as an emulsifier and surfactant in various formulations.
Mechanism of Action
The mechanism of action of [(2R)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with biological membranes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. The compound may also interact with specific proteins and enzymes, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
[(2R)-2-hydroxy-3-octanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate: Similar structure but with an octanoyl group instead of a trityloxy group.
[(2R)-2-hydroxy-3-pentoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate: Contains a pentoxy group instead of a trityloxy group.
Uniqueness
[(2R)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its trityloxy group, which imparts distinct chemical properties and potential applications. This structural feature can influence its solubility, reactivity, and interaction with biological systems, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C27H34NO6P |
---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C27H34NO6P/c1-28(2,3)19-20-33-35(30,31)34-22-26(29)21-32-27(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-18,26,29H,19-22H2,1-3H3/t26-/m1/s1 |
InChI Key |
VEYOUVRPQAMQNX-AREMUKBSSA-N |
Isomeric SMILES |
C[N+](C)(C)CCOP(=O)([O-])OC[C@@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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